5-Chloro-2-ethoxyaniline hydrochloride
Overview
Description
5-Chloro-2-ethoxyaniline hydrochloride is a chemical compound that has garnered attention in various fields, including medical, environmental, and industrial research. It is an aromatic amine with the molecular formula C8H10ClNO and a molecular weight of 171.63 g/mol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-ethoxyaniline hydrochloride typically involves the nucleophilic substitution of 5-chloro-2-nitroaniline. The process begins with the nitration of m-dichlorobenzene to produce 2,4-dichloronitrobenzene, which is then subjected to reduction to yield 5-chloro-2-nitroaniline . This intermediate is further reacted with ethanol in the presence of a catalyst to obtain 5-Chloro-2-ethoxyaniline. The final step involves the conversion of 5-Chloro-2-ethoxyaniline to its hydrochloride salt by reacting it with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is carried out using large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of temperature, pressure, and reaction time to achieve the desired product efficiently.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-2-ethoxyaniline hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like sodium ethoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: 5-Chloro-2-ethoxyaniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
5-Chloro-2-ethoxyaniline hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other organic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of agrochemicals, polymers, and other industrial chemicals
Mechanism of Action
The mechanism of action of 5-Chloro-2-ethoxyaniline hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-2-nitroaniline: An intermediate in the synthesis of 5-Chloro-2-ethoxyaniline hydrochloride.
2-Chloroaniline: A related compound with similar chemical properties.
4-Chloro-2-ethoxyaniline: Another derivative with a different substitution pattern on the aromatic ring.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in various scientific fields.
Properties
IUPAC Name |
5-chloro-2-ethoxyaniline;hydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClNO.ClH/c1-2-11-8-4-3-6(9)5-7(8)10;/h3-5H,2,10H2,1H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKXWFBBGFCQJN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)Cl)N.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.